molecular formula C7H14N2 B14895252 N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine CAS No. 1152367-86-6

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine

Cat. No.: B14895252
CAS No.: 1152367-86-6
M. Wt: 126.20 g/mol
InChI Key: AZUHFCOQWFMZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. This compound plays a significant role in the production of antiviral medications, such as boceprevir and pf-07321332, which are used to treat hepatitis C and COVID-19, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine can be achieved through various methods. One efficient synthetic route involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate with a 97% yield. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous THF, resulting in the formation of alpha-diazoacetate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclopropanation reactions. These methods are designed to maximize yield and efficiency while minimizing operational difficulties and costs. The use of Ru (II) catalysis in intramolecular cyclopropanation has proven to be an effective approach for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .

Scientific Research Applications

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine has numerous scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine include:

Uniqueness

This compound is unique due to its specific structural configuration and its role as a key intermediate in the synthesis of important antiviral drugs. Its ability to undergo various chemical reactions and its efficiency in industrial production make it a valuable compound in pharmaceutical research and development .

Properties

CAS No.

1152367-86-6

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine

InChI

InChI=1S/C7H14N2/c1-9(2)7-3-6(7)4-8-5-7/h6,8H,3-5H2,1-2H3

InChI Key

AZUHFCOQWFMZEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C12CC1CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.